

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid molecular structure and IUPAC name

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrimidine-4-carboxylic acid

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An In-depth Technical Guide to **2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid**

Abstract

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)pyrimidine-4-carboxylic acid**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its molecular structure, IUPAC nomenclature, and key physicochemical properties. This document details a representative synthetic protocol, explaining the causal mechanisms behind the procedural choices. Furthermore, it outlines the expected spectroscopic signatures for structural verification and discusses the compound's critical role as a versatile building block in the development of novel pharmaceuticals and agrochemicals. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Introduction: The Significance of Fluorinated Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a vast array of therapeutic agents.^{[1][2]} The strategic introduction of fluorine atoms or trifluoromethyl (CF₃) groups into these heterocyclic systems can profoundly enhance a molecule's pharmacological profile. The CF₃ group is a powerful modulator of

physicochemical properties; its high electronegativity and lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.^{[3][4]} Consequently, compounds like **2-(Trifluoromethyl)pyrimidine-4-carboxylic acid** are not merely chemical curiosities but are highly valued as key intermediates in the synthesis of next-generation drugs and advanced materials.^{[5][6]} This guide provides an in-depth analysis of its structure, synthesis, and application, offering field-proven insights for its effective utilization.

Molecular Identity and Physicochemical Properties

Molecular Structure

The molecular architecture consists of a pyrimidine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a carboxylic acid group. The strong electron-withdrawing nature of both substituents significantly influences the electron density and reactivity of the pyrimidine ring.

Figure 1. Molecular Structure of the Topic Compound.

IUPAC Name

The systematically generated and internationally recognized name for this compound is **2-(Trifluoromethyl)pyrimidine-4-carboxylic acid**.^[7]

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ F ₃ N ₂ O ₂	[8][9]
Molecular Weight	192.10 g/mol	[8][10]
CAS Number	878742-59-7	[7][8]
Appearance	Solid	[7]
Boiling Point	220.7 ± 40.0 °C at 760 mmHg	[7]
Storage Temperature	4°C	[7]
InChI Key	HGFBZPMMYNDNLR-UHFFFAOYSA-N	[7][9]

Synthesis and Mechanism

The synthesis of **2-(trifluoromethyl)pyrimidine-4-carboxylic acid** is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative example derived from established methodologies, illustrating a practical approach to its preparation.[5]

Experimental Protocol: A Representative Synthesis

This protocol involves the cyclocondensation to form the pyrimidine ring followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

- To a solution of ethyl 2-diazo-3-oxobutanoate in a suitable solvent such as ethanol, add trifluoroacetamidine.
- The rationale for using trifluoroacetamidine is its ability to act as a binucleophile, providing the N-C-N fragment required for pyrimidine ring formation.
- Heat the reaction mixture under reflux (typically 80-120 °C) for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

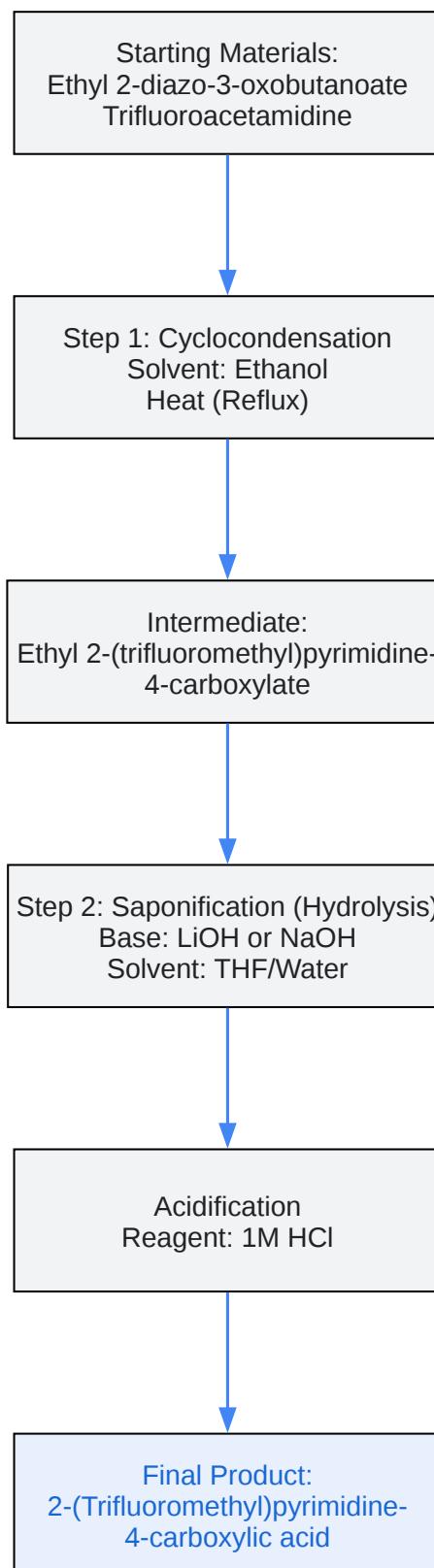
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product (ethyl 2-(trifluoromethyl)pyrimidine-4-carboxylate) by column chromatography on silica gel.

Step 2: Hydrolysis to **2-(Trifluoromethyl)pyrimidine-4-carboxylic acid**

- Dissolve the purified ethyl ester from Step 1 in a mixture of a suitable solvent (e.g., tetrahydrofuran or ethanol) and water.
- Add a stoichiometric excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to catalyze the saponification of the ester. The base-mediated hydrolysis is a robust and high-yielding method for converting esters to carboxylic acids.
- Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
- Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
- Collect the resulting solid precipitate by vacuum filtration.
- Wash the solid with cold water to remove any inorganic salts.
- Dry the product under vacuum to yield **2-(trifluoromethyl)pyrimidine-4-carboxylic acid** as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.



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Figure 2. Representative Synthesis Workflow.

Spectroscopic and Analytical Characterization

While specific spectral data requires experimental acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. These predictions are essential for guiding the structural elucidation of the synthesized compound.

- ¹H NMR Spectroscopy: The proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range, due to strong deshielding and hydrogen bonding.[11] The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region (typically 7-9 ppm), with their exact chemical shifts and coupling patterns depending on the electronic environment.
- ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is characteristically deshielded, with a predicted resonance between 160-180 ppm.[11] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyrimidine ring will have distinct signals in the aromatic region.
- Infrared (IR) Spectroscopy: Two key absorptions are characteristic of the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which often overlaps with C-H stretches.[11] A strong, sharp C=O stretching absorption for the carbonyl group will be present around 1710 cm⁻¹.[11] Additionally, C-F stretching bands for the CF₃ group will be visible, typically in the 1100-1300 cm⁻¹ region.
- Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would correspond to the compound's molecular weight (192.10 g/mol). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₆H₃F₃N₂O₂) with high accuracy.

Applications in Research and Drug Development

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a highly valuable building block due to the presence of multiple reactive sites and the advantageous properties conferred by the trifluoromethyl group.

- Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis of more complex, biologically active molecules.[3][5] The carboxylic acid group serves as a versatile handle for forming amide bonds, esters, or other functional groups, enabling its

incorporation into larger drug scaffolds. Pyrimidine-based drugs are used in a wide range of therapies, including treatments for cancer, infectious diseases, and neurological disorders.[2]

- Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is used to develop new pesticides and herbicides. The trifluoromethyl-pyrimidine motif is found in several commercial agrochemicals.[4]
- Materials Science: Fluorinated organic molecules are of interest in materials science for creating polymers and coatings with enhanced chemical resistance, thermal stability, and specific optical properties.[3]

Safety and Handling

Proper handling of **2-(Trifluoromethyl)pyrimidine-4-carboxylic acid** is essential to ensure laboratory safety. The following information is based on available safety data for the compound and structurally similar chemicals.

Hazard Identification

- H315: Causes skin irritation.[7]
- H319: Causes serious eye irritation.[7]
- H335: May cause respiratory irritation.[7]
- H302: Harmful if swallowed.[7]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12]
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][12]
Store locked up.[13]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[13]

Conclusion

2-(Trifluoromethyl)pyrimidine-4-carboxylic acid is a synthetically valuable compound whose importance is derived from the unique combination of a versatile carboxylic acid handle and a property-enhancing trifluoromethyl group on a biologically relevant pyrimidine core. Its role as a key intermediate in the development of pharmaceuticals and agrochemicals underscores its significance in modern chemical research. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, is crucial for leveraging its full potential in scientific and industrial applications.

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